1,4-Butylenebis(diphenylphosphine)-palladium dichloride

Polyketone synthesis CO copolymerization Homogeneous catalysis

1,4‑Butylenebis(diphenylphosphine)‑palladium dichloride (CAS 29964‑62‑3, C₂₈H₂₈Cl₂P₂Pd, MW 603.80) is a square‑planar Pd(II) pre‑catalyst bearing the bidentate 1,4‑bis(diphenylphosphino)butane (dppb) ligand. The complex is a workhorse in homogeneous catalysis, valued for its air‑stability, well‑defined coordination geometry, and predictable activation behaviour.

Molecular Formula C28H28Cl2P2Pd
Molecular Weight 603.8 g/mol
Cat. No. B12358707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Butylenebis(diphenylphosphine)-palladium dichloride
Molecular FormulaC28H28Cl2P2Pd
Molecular Weight603.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2]
InChIInChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2
InChIKeyJQXJBXVWVPVTOO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Butylenebis(diphenylphosphine)-palladium dichloride (PdCl₂(dppb)) – Procurement-Ready Catalyst Overview


1,4‑Butylenebis(diphenylphosphine)‑palladium dichloride (CAS 29964‑62‑3, C₂₈H₂₈Cl₂P₂Pd, MW 603.80) is a square‑planar Pd(II) pre‑catalyst bearing the bidentate 1,4‑bis(diphenylphosphino)butane (dppb) ligand . The complex is a workhorse in homogeneous catalysis, valued for its air‑stability, well‑defined coordination geometry, and predictable activation behaviour . Its seven‑membered chelate ring delivers a bite angle that is measurably distinct from the smaller‑ring analogues dppe, dppp and dppf, translating into reproducible differences in catalytic productivity, regioselectivity and electronic structure that are directly relevant to informed procurer selection [1].

Why PdCl₂(dppb) Cannot Be Swapped with Other Bidentate Phosphine–Pd Complexes


The four‑carbon backbone of dppb enforces a P–Pd–P bite angle of approximately 97° in the solid state, which is significantly larger than the ~86° of dppe, ~91° of dppp and the strained ~99° of dppf [1]. This geometric divergence governs the relative energies of key catalytic intermediates – especially the β‑ and γ‑chelate resting states in CO/olefin copolymerization and the oxidative‑addition adducts in cross‑coupling [2]. Systematic X‑ray absorption spectroscopy confirms that the Pd–P covalency in PdCl₂(dppb) matches that of the dppm and dppp complexes, while PdCl₂(dppe) exhibits a 10 % more intense pre‑edge feature, indicating a qualitatively different electronic ground state [1]. Consequently, replacing the dppb ligand with a shorter‑ or longer‑chain diphosphine alters both catalyst productivity and product selectivity in a non‑linear fashion, making generic substitution unreliable without re‑optimisation of reaction conditions [3].

Quantitative Differentiation of PdCl₂(dppb) Against Closest Catalytic Analogs


CO/Ethene Copolymerization Productivity – PdCl₂(dppb) vs Typical Pd‑Diphosphine Catalysts in Organic Media

Under aqueous‑acidic conditions (H₂O–HCOOH, 45 bar CO/ethene = 1/1, 90 °C), [PdCl₂(dppb)] delivers a peak productivity of 14,800 g of polyketone (g Pd)⁻¹ h⁻¹ [1]. In contrast, Pd‑diphosphine catalysts bearing dppe or dppp in methanol are either inactive or produce low‑molecular‑weight oligomers due to auto‑ionisation to inactive bis‑chelate species [2]. The ability of PdCl₂(dppb) to operate efficiently in a benign, non‑volatile solvent mixture directly eliminates the need for toxic methanol, while maintaining a viscosity‑average molecular weight of ~21,200 Da [1]. This productivity is among the highest reported for a neutral PdCl₂‑diphosphine pre‑catalyst in CO/ethene copolymerization and represents a clear criterion for selecting PdCl₂(dppb) over dppe- or dppp‑based systems for polyketone research.

Polyketone synthesis CO copolymerization Homogeneous catalysis

Negishi Cross‑Coupling Yield – PdCl₂(dppb) vs Pd(PPh₃)₄ in Dihaloalkene Alkylation

In the Pd‑catalyzed alkylation of 1‑fluoro‑1‑haloalkenes with primary alkylzinc bromides, PdCl₂(dppb) and Pd₂(dba)₃ deliver the highest isolated yields, while Pd(PPh₃)₄ affords superior E/Z stereoselectivity [1]. Although the publication reports only a general trend rather than exact yield figures in the abstract, the head‑to‑head comparison demonstrates that PdCl₂(dppb) maximises chemical yield for challenging Negishi substrates, whereas the sterically bulky Pd(PPh₃)₄ system favours configurational control. This trade‑off means that a procurer targeting maximum throughput of multisubstituted fluoroalkenes should choose PdCl₂(dppb), reserving Pd(PPh₃)₄ for cases where strict stereochemical purity is paramount.

Negishi coupling Fluoroalkene synthesis Palladium catalysis

Electronic Structure Differentiation – PdCl₂(dppb) vs PdCl₂(dppe) by P K‑Edge XAS

Ligand K‑edge X‑ray absorption spectra of the series Pd(dppm)Cl₂ (4), Pd(dppe)Cl₂ (5), Pd(dppp)Cl₂ (6) and Pd(dppb)Cl₂ (7) reveal that complexes 4, 6 and 7 exhibit identical Pd–P 1s → σ* transition intensities, whereas complex 5 (dppe) displays a 10 % increase in the pre‑edge feature [1]. The augmented intensity in PdCl₂(dppe) signifies greater Pd–P covalency due to the constrained five‑membered chelate ring. Because catalytic elementary steps such as oxidative addition and reductive elimination are sensitive to metal‑centred electron density, this measurable electronic divergence rationalises the unique reactivity profile of PdCl₂(dppb) relative to the widely used dppe complex. For procurement decisions rooted in electronic‑structure arguments, these XAS benchmarks provide a rare, quantitative basis for differentiation.

X‑ray absorption spectroscopy Metal–ligand covalency Bite angle effects

Air‑Stability Advantage – PdCl₂(dppb) vs Pd(PPh₃)₄ and Pd₂(dba)₃

PdCl₂(dppb) is routinely described as an air‑stable, laboratory‑friendly Pd(II) pre‑catalyst that can be weighed and transferred without the use of a glovebox . In contrast, the zero‑valent Pd(PPh₃)₄ decomposes slowly even under nitrogen and is sold with a certificate of analysis warning of air‑ and moisture‑sensitivity ; Pd₂(dba)₃ likewise requires rigorous inert‑atmosphere handling. While PdCl₂(dppb) must be activated in situ to generate the active Pd(0) species, its indefinite bench‑top stability eliminates catalyst‑deactivation uncertainty during production‑scale weighing and simplifies multigram‑scale experimental workflows. This practical distinction is decisive for laboratories lacking advanced Schlenk‑line infrastructure.

Catalyst handling Air sensitivity Lab‑scale procurement

Bite‑Angle‑Driven Regioselectivity in Carbonylation – dppb vs Smaller‑Bite‑Angle Ligands

In the palladium‑catalysed alkoxycarbonylation of phenylacetylene, increasing the diphosphine bite angle systematically raises both catalytic activity and selectivity for the linear cinnamate ester [1]. The dppb ligand, with a natural bite angle of ~97°, falls at the optimum of the studied series, delivering higher regioselectivity than the smaller‑bite‑angle ligands dppe (~86°) and dppp (~91°) [2]. While the cited study examines Pd(II)‑dppb‑borate systems rather than PdCl₂(dppb) directly, the bite‑angle trend is transferable to the PdCl₂(dppb) pre‑catalyst because the coordination geometry and chelate ring size are preserved upon activation.

Alkoxycarbonylation Regioselectivity Bite angle

Suzuki–Miyaura Coupling Efficiency – PdCl₂(dppb)-type Systems vs PdCl₂(dppf)

A benchmarking study of Suzuki–Miyaura coupling of challenging heteroaryl substrates (Table 1 in ref. 1) shows that the Pd(OAc)₂/dppb combination produces a 61 % yield under optimised conditions (K₃PO₄, dioxane, 85 °C), compared with only 21 % for PdCl₂(dppf) and 22 % for PdCl₂(dppp) under the same base and temperature [1]. While the exact pre‑catalyst used is Pd(OAc)₂/dppb rather than pre‑formed PdCl₂(dppb), the active species is the same Pd(0)–dppb fragment; the chloride analogue can be expected to deliver a comparable efficiency upon in‑situ reduction. This 2.9‑fold yield advantage over the industry‑standard PdCl₂(dppf) under identical conditions constitutes strong evidence that the dppb ligand imparts a genuine catalytic benefit in demanding Suzuki couplings.

Suzuki coupling Cross‑coupling Catalyst benchmarking

High‑Value Application Scenarios for PdCl₂(dppb) Based on Quantitative Evidence


Green Polyketone Manufacturing in Aqueous Acidic Media

The demonstrated productivity of 14,800 g PK (g Pd)⁻¹ h⁻¹ in H₂O–HCOOH makes PdCl₂(dppb) the catalyst of choice for pilot‑scale polyketone synthesis where the elimination of methanol and the use of a benign solvent mixture are process advantages [1]. Researchers developing biodegradable or functional polyketones can directly adopt the published optimised conditions to achieve both high molecular weight (MW‾v ≈ 21,200 Da) and high throughput.

Synthesis of Fluorine‑Containing Building Blocks via Negishi Coupling

For medicinal chemistry programs targeting multisubstituted fluoroalkenes, PdCl₂(dppb) offers the highest reported yields in Pd‑catalyzed Negishi alkylation of 1‑fluoro‑1‑haloalkenes [1]. Its superiority over Pd(PPh₃)₄ in terms of chemical yield makes it the first‑line pre‑catalyst when E/Z stereochemistry is not critical, enabling rapid library generation of fluorinated fragments.

Linear Ester Production via Alkoxycarbonylation

The bite‑angle‑selectivity correlation established for dppb‑based Pd catalysts [1] positions PdCl₂(dppb) as the optimal pre‑catalyst for the regio‑selective alkoxycarbonylation of phenylacetylene and related alkynes. Industrial chemists targeting linear α,β‑unsaturated esters can leverage this selectivity advantage to reduce purification costs and improve process atom economy.

High‑Yield Suzuki–Miyaura Couplings of Heteroaryl Chlorides

When confronted with poorly reactive π‑deficient heteroaryl chlorides in Suzuki–Miyaura couplings, the dppb‑based catalytic system delivers yields up to 61 % under conditions where the popular PdCl₂(dppf) reaches only 21 % [1]. This scenario applies directly to pharmaceutical intermediate synthesis, where each percentage‑point yield improvement translates to significant cost savings at scale.

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